

Application Notes: 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic Acid in Medicinal Chemistry

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Compound of Interest

Compound Name: 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid

Cat. No.: B126316

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Introduction

4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid is a versatile chemical intermediate. While this compound itself has limited documented biological activity, its core structure serves as a valuable scaffold for the synthesis of novel derivatives with significant potential in medicinal chemistry. The presence of a reactive primary amine and a carboxylic acid group allows for a wide range of chemical modifications, leading to the development of compounds with diverse pharmacological activities. This document focuses on the application of this scaffold in the development of anticancer agents, specifically through the synthesis of thiazole derivatives.

Anticancer Potential of Thiazole Derivatives

The thiazole ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs, including anticancer agents like Dasatinib and Ixabepilone.^[1] Derivatives of the 4-(4-aminophenyl)-4-oxobutanoic acid scaffold incorporating a thiazole moiety have shown promising anticancer activity in preclinical studies. These compounds have been demonstrated to inhibit the proliferation of various cancer cell lines, induce apoptosis, and modulate key signaling pathways involved in cancer progression.^{[1][2][3][4]}

Hypothetical Lead Compound: A Thiazole Derivative

For the purpose of these application notes, we will consider a hypothetical lead compound, 4-(4-((4-phenylthiazol-2-yl)amino)phenyl)-3-methyl-4-oxobutanoic acid (ThioButanoic-Lead), derived from the core scaffold. The biological data presented is based on closely related structures found in the literature.

Quantitative Data Presentation

The following tables summarize the in vitro anticancer activity of compounds structurally related to ThioButanoic-Lead. This data is essential for structure-activity relationship (SAR) studies and for guiding further optimization of lead compounds.

Table 1: In Vitro Antiproliferative Activity of Thiazole Derivatives against Human Cancer Cell Lines

Compound ID	Cancer Cell Line	IC50 (μM)	Reference
Compound A	OVCAR-4 (Ovarian Cancer)	1.57	[5]
Compound B	A549 (Lung Cancer)	5.42	[4]
Compound C	H69 (Small Cell Lung Cancer)	-	[6][7][8]
Compound D	H69AR (Anthracycline-Resistant SCLC)	-	[6][7][8]
Cisplatin	A549 (Lung Cancer)	11.71	[4]

Note: Compounds A, B, C, and D are structurally similar to ThioButanoic-Lead and are used here as representative examples. IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Experimental Protocols

Protocol 1: Synthesis of 4-(4-((4-phenylthiazol-2-yl)amino)phenyl)-3-methyl-4-oxobutanoic acid

(ThioButanoic-Lead)

This protocol describes a general method for the synthesis of the lead compound via the Hantzsch thiazole synthesis.

Materials:

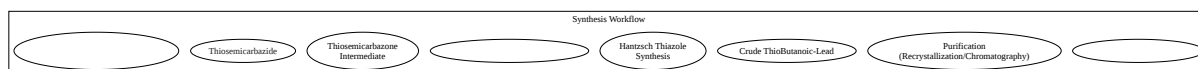
- **4-(4-aminophenyl)-3-methyl-4-oxobutanoic acid**
- 2-bromo-1-phenylethan-1-one
- Thiosemicarbazide
- Ethanol
- Sodium acetate
- Hydrochloric acid
- Standard laboratory glassware and equipment

Procedure:

- Synthesis of the Thiosemicarbazone Intermediate:
 - Dissolve **4-(4-aminophenyl)-3-methyl-4-oxobutanoic acid** in ethanol.
 - Add an equimolar amount of thiosemicarbazide to the solution.
 - Add a catalytic amount of hydrochloric acid and reflux the mixture for 4-6 hours.
 - Monitor the reaction by thin-layer chromatography (TLC).
 - Upon completion, cool the reaction mixture and collect the precipitated thiosemicarbazone by filtration. Wash with cold ethanol and dry under vacuum.
- Hantzsch Thiazole Synthesis:

- Suspend the synthesized thiosemicarbazone and an equimolar amount of 2-bromo-1-phenylethan-1-one in ethanol.
- Add anhydrous sodium acetate and reflux the mixture for 8-12 hours.
- Monitor the reaction by TLC.
- After the reaction is complete, pour the mixture into ice-cold water.
- Collect the precipitated solid by filtration, wash with water, and dry.
- Purification:
 - Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to obtain the pure ThioButanoic-Lead.

Characterization: The structure of the final compound should be confirmed by spectroscopic methods such as ^1H NMR, ^{13}C NMR, and mass spectrometry.[9]



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Caption: Synthetic workflow for ThioButanoic-Lead.

Protocol 2: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[10][11][12]

Materials:

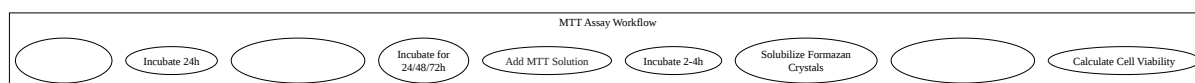
- Cancer cell line of interest (e.g., A549)

- Complete cell culture medium
- Phosphate-Buffered Saline (PBS)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
- 96-well plates
- Microplate reader

Procedure:

- Cell Seeding:
 - Harvest and count the cells.
 - Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete culture medium.
 - Incubate the plate in a humidified incubator at 37°C with 5% CO₂ for 24 hours to allow for cell attachment.
- Compound Treatment:
 - Prepare serial dilutions of ThioButanoic-Lead in complete culture medium to achieve the desired final concentrations.
 - Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and an untreated control.
 - After 24 hours of incubation, carefully remove the medium from the wells and add 100 μ L of the prepared compound dilutions or control solutions.
 - Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

- MTT Addition and Incubation:
 - Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
 - Incubate the plate for 2-4 hours at 37°C.
- Formazan Solubilization:
 - Carefully remove the medium containing MTT without disturbing the formazan crystals.
 - Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
 - Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 10-15 minutes, protected from light.
- Absorbance Measurement:
 - Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.
- Data Analysis:
 - Subtract the average absorbance of the blank (medium only) wells from the absorbance of all other wells.
 - Calculate the percentage of cell viability using the formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100



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Caption: Workflow for the MTT cell viability assay.

Protocol 3: Apoptosis Assay by Flow Cytometry (Annexin V Staining)

This assay is used to quantify the number of cells undergoing apoptosis following treatment with a test compound.^{[13][14][15][16]}

Materials:

- Cancer cell line of interest
- Complete cell culture medium
- Phosphate-Buffered Saline (PBS)
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
- Flow cytometer

Procedure:

- Cell Seeding and Treatment:
 - Seed cells in a 6-well plate and allow them to attach overnight.
 - Treat the cells with ThioButanoic-Lead at various concentrations for a specified time (e.g., 24 or 48 hours). Include untreated and vehicle-treated controls.
- Cell Harvesting:
 - Collect both floating and adherent cells. For adherent cells, use gentle trypsinization.
 - Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).
- Cell Washing:
 - Wash the cells twice with cold PBS.

- Staining:
 - Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1×10^6 cells/mL.
 - Transfer 100 μ L of the cell suspension to a flow cytometry tube.
 - Add 5 μ L of Annexin V-FITC and 5 μ L of PI.
 - Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
 - Add 400 μ L of 1X Binding Buffer to each tube.
- Flow Cytometry Analysis:
 - Analyze the samples on a flow cytometer within one hour of staining.
 - Use appropriate settings to detect FITC (for Annexin V) and PI fluorescence.
 - Data analysis will differentiate between:
 - Viable cells (Annexin V-negative, PI-negative)
 - Early apoptotic cells (Annexin V-positive, PI-negative)
 - Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)
 - Necrotic cells (Annexin V-negative, PI-positive)

Mechanism of Action and Signaling Pathways

Thiazole derivatives have been reported to exert their anticancer effects through various mechanisms, including the induction of apoptosis and the modulation of key signaling pathways that are often dysregulated in cancer.^{[2][4]} Two such pathways that are potential targets for thiazole-containing compounds are the EGFR and SIRT2 signaling pathways.^{[6][7][8][17]}

EGFR and SIRT2 Signaling in Cancer

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, upon activation, triggers downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, promoting cell proliferation, survival, and metastasis.[17][18][19] Sirtuin 2 (SIRT2) is a deacetylase that has been implicated in various cellular processes, and its role in cancer is complex, acting as both a tumor suppressor and an oncogene depending on the context.[18][19][20][21] There is evidence of crosstalk between SIRT2 and EGFR signaling, where SIRT2 can modulate the response to EGFR inhibitors.[17][18][19]

ThioButanoic-Lead and similar thiazole derivatives may exert their anticancer effects by inhibiting EGFR and/or SIRT2, leading to the downregulation of pro-survival signals and the induction of apoptosis.

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Caption: Potential mechanism of action via EGFR/SIRT2 pathways.

Conclusion

4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid is a valuable starting material for the synthesis of novel bioactive compounds. The development of thiazole derivatives from this scaffold represents a promising strategy for the discovery of new anticancer agents. The protocols and data presented in these application notes provide a framework for researchers to synthesize, evaluate, and understand the mechanism of action of these potential therapeutic agents. Further investigation into the structure-activity relationships and optimization of the lead compounds are warranted to advance these findings towards clinical applications.

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